molecular formula C10H18O3 B3111602 trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid CAS No. 183996-92-1

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Cat. No. B3111602
CAS RN: 183996-92-1
M. Wt: 186.25
InChI Key: AVMLEZXKTFPIFG-UHFFFAOYSA-N
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Description

“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its CAS number 183996-92-1 .


Molecular Structure Analysis

The molecular structure of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” can be represented by the InChI string: InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3/t9-,10- .


Physical And Chemical Properties Analysis

The predicted boiling point of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is 323.6±15.0 °C and its predicted density is 1.122±0.06 g/cm3 . The predicted pKa value is 4.89±0.10 .

Scientific Research Applications

  • Enhanced Absorption in Medicinal Chemistry : A study by Svahn et al. (1986) focused on derivatives of tranexamic acid, including compounds related to trans-4-cyclohexanecarboxylic acid. These derivatives exhibited increased absorption compared to tranexamic acid itself, highlighting potential improvements in drug delivery mechanisms (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

  • Synthesis of Antagonists in Pharmacology : Chiba et al. (2012) described the synthesis of a very late antigen-4 (VLA-4) antagonist, incorporating a trans-4-cyclohexanecarboxylic acid structure. This research contributes to the development of new pharmacological agents (Chiba, Muro, Setoguchi, & Machinaga, 2012).

  • Optical Activity in Chemical Synthesis : Nohira, Ehara, and Miyashita (1970) explored the synthesis and optical rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives. This research is significant in stereochemistry and the synthesis of optically active compounds (Nohira, Ehara, & Miyashita, 1970).

  • Angiotensin Converting Enzyme Inhibitors : Research by Turbanti et al. (1993) on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids revealed their potential as novel angiotensin converting enzyme (ACE) inhibitors. This study contributes to the understanding of non-amino acid structures in ACE inhibitor design (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993).

  • Chemical Reactivity and Conformation Studies : Investigations by Yanaka et al. (1981) into the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solutions contribute to the understanding of the stability and reactivity of these compounds, which is vital in designing more effective pharmaceutical agents (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Safety and Hazards

“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLEZXKTFPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

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